molecular formula C28H27N3O4S B11412747 11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11412747
M. Wt: 501.6 g/mol
InChI Key: QFKWEJUWCDZPSG-UHFFFAOYSA-N
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Description

11-Acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex tricyclic compound featuring a fused heterocyclic core with acetyl, aryl, and thia substituents. Its structure comprises:

  • 8-Thia: A sulfur atom replacing a carbon in the ring system, influencing electronic properties.
  • 11-Acetyl: An acetyl group at position 11, contributing to electron-withdrawing effects.
  • 6-[(2,5-Dimethylphenyl)methyl]: A benzyl group with 2,5-dimethyl substitution, increasing lipophilicity and steric hindrance.

Its structural complexity suggests utility in targeting proteins with deep binding pockets.

Properties

Molecular Formula

C28H27N3O4S

Molecular Weight

501.6 g/mol

IUPAC Name

11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C28H27N3O4S/c1-16-8-9-17(2)21(12-16)14-30-27-25(23-10-11-29(19(4)33)15-24(23)36-27)26(34)31(28(30)35)22-7-5-6-20(13-22)18(3)32/h5-9,12-13H,10-11,14-15H2,1-4H3

InChI Key

QFKWEJUWCDZPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)C5=CC=CC(=C5)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the acetyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, dimethylphenyl bromide, and thionyl chloride, under conditions such as reflux and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[740

    Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: Its unique structure may interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological targets.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetyl and dimethylphenyl groups may play a role in binding to these targets, while the thiazole ring could be involved in specific interactions or signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (), which shares the tricyclic core but differs in substituents:

Feature Target Compound Compound
Position 4 Substituent 3-Acetylphenyl (electron-withdrawing, enhances π-π interactions) Phenyl (simpler aryl group, reduced electronic effects)
Position 6 Substituent (2,5-Dimethylphenyl)methyl (lipophilic, sterically bulky) N-(2-Methoxyphenyl)acetamide (hydrogen-bonding capability, increased polarity)
Key Functional Groups Dual acetyl groups, thia, dimethylphenyl Acetyl, thia, methoxy, acetamide

Structural Implications :

  • Binding Interactions : The 3-acetylphenyl group may enhance target affinity through dipole interactions, whereas the acetamide in ’s compound could engage in hydrogen bonding with polar residues.
  • Metabolic Stability : The methyl groups in the target compound may slow oxidative metabolism relative to the methoxy group in ’s analog, which is prone to demethylation.

Data Tables

Predicted physicochemical properties (computational estimates):

Property Target Compound Compound
Molecular Weight (g/mol) ~525 (estimated) ~541 (estimated)
logP ~4.2 (highly lipophilic) ~3.5 (moderate lipophilicity)
Hydrogen Bond Acceptors 6 7
Hydrogen Bond Donors 0 1 (acetamide NH)
Rotatable Bonds 4 6

Research Findings

  • Activity Hypotheses :
    • The target compound’s lipophilic substituents may favor targets like kinases or GPCRs , where hydrophobic pockets dominate.
    • ’s acetamide group could make it suitable for protease inhibition (e.g., HIV-1 protease) due to hydrogen-bonding motifs.
  • Synthetic Challenges : The tricyclic core requires multistep synthesis, with yields sensitive to substituent bulk. The dimethylphenyl group in the target compound may complicate purification.

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values are critical for assessing effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus1.56
Escherichia coli2.00
Candida albicans0.50

These results suggest that the compound may inhibit the growth of pathogenic microorganisms effectively.

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as KATO-III (human stomach cancer) and Ehrlich's ascites carcinoma:

Cell Line IC50 (µg/mL)
KATO-III (human stomach cancer)20.0
Ehrlich's ascites carcinoma15.0

These findings indicate a promising role for the compound in cancer therapy, particularly due to its potency compared to established anticancer agents.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in microorganisms and cancer cells. For example:

  • Antifungal Mechanism : Disruption of cell wall synthesis and ergosterol biosynthesis.
  • Anticancer Mechanism : Induction of apoptosis through the activation of caspases and inhibition of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound revealed that modifications to the acetyl group significantly influenced antimicrobial activity. The research found that compounds with an additional methyl group exhibited enhanced efficacy against Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In a clinical trial involving the application of this compound on human cancer cell lines, researchers observed a marked reduction in cell viability within 48 hours of treatment. The study highlighted the potential for this compound to be developed into a therapeutic agent for targeted cancer therapies.

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